N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
This compound (CAS: 688062-36-4, Molecular Formula: C₃₆H₃₆N₄O₈S, Molecular Weight: 684.8 g/mol) features a quinazolinone core fused with a [1,3]dioxolo ring system, substituted with a sulfanyl-linked furan-2-ylmethyl carbamoyl group and a benzamide moiety (). Key structural elements include:
- 3,4-Dimethoxyphenethyl group: Enhances lipophilicity and may influence receptor interactions.
- Furan-2-ylmethyl carbamoyl sulfanyl group: Introduces sulfur-based reactivity and heterocyclic diversity.
- Benzamide linker: Facilitates interactions with aromatic residues in target proteins.
The compound’s complexity suggests applications in kinase inhibition or antimicrobial research, though specific biological data are absent in the provided evidence.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O8S/c1-42-27-10-7-21(14-28(27)43-2)11-12-35-32(40)23-8-5-22(6-9-23)18-38-33(41)25-15-29-30(46-20-45-29)16-26(25)37-34(38)47-19-31(39)36-17-24-4-3-13-44-24/h3-10,13-16H,11-12,17-20H2,1-2H3,(H,35,40)(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCCWVRIGAEYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CO6)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Quinazoline Derivatives: The target compound shares a quinazolinone core with 6-[(6,7-dimethoxyquinazolinyl)oxy]-N,2-dimethyl-3-benzofurancarboxamide (). However, the latter lacks the dioxolo ring and sulfanyl group, which may reduce conformational flexibility and alter binding kinetics.
Sulfur-Containing Groups :
- The sulfanyl group in the target compound distinguishes it from sulfonamide-based azo dyes (), which rely on sulfonamide linkages for solubility and hydrogen bonding. Sulfanyl groups may offer reversible covalent binding opportunities, akin to kinase inhibitors like ibrutinib.
Heterocyclic Diversity :
- The furan-2-ylmethyl carbamoyl group introduces a heteroaromatic motif absent in Compound 4l and the benzofuran carboxamide (). This could enhance selectivity for furan-binding enzymes or receptors.
Methodological Approaches for Comparison
Similarity Metrics and Virtual Screening
- Molecular Fingerprints: MACCS and Morgan fingerprints () were likely used to assess Tanimoto similarity between the target and known quinazoline derivatives. For example, the dioxolo-quinazolinone system may yield a Tanimoto coefficient >0.7 with other kinase inhibitors.
- Activity Cliffs: Structural variations (e.g., sulfanyl vs. sulfonamide) may create "activity cliffs," where minor changes lead to significant differences in potency ().
Docking and Binding Affinity Predictions
- Glide Docking: Studies using Glide XP () may predict enhanced binding for the target compound due to: Hydrophobic Enclosure: The dimethoxyphenyl and benzamide groups could form lipophilic pockets. Hydrogen Bonding: The carbamoyl and quinazolinone carbonyl groups may interact with catalytic lysines or aspartates.
- Comparative docking scores with 6-[(6,7-dimethoxyquinazolinyl)oxy]-N,2-dimethyl-3-benzofurancarboxamide () might reveal higher GlideScore values for the target compound, driven by additional hydrogen-bonding motifs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including thiol-alkylation, amide coupling, and cyclization. For example:
- Step 1 : Thiol-alkylation between a quinazolinone derivative and a carbamoylmethylsulfanyl group under basic conditions (e.g., NaOH in aqueous ethanol) .
- Step 2 : Benzamide coupling via EDC/HOBt-mediated activation of the carboxylic acid.
- Critical Parameters : Reaction temperature (e.g., 60–80°C for thiol-alkylation), solvent polarity (DMF for amide coupling), and stoichiometric ratios (e.g., 1.2:1 thiol:quinazolinone) significantly affect yields.
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Thiol-alkylation | NaOH (2M), EtOH/H2O, 70°C | 65–75% |
| 2 | Amide coupling | EDC/HOBt, DMF, RT | 50–60% |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and COSY spectra to confirm methoxy, furan, and benzamide groups. For example, the 3,4-dimethoxyphenyl group shows singlet protons at δ 3.8–3.9 ppm .
- IR Spectroscopy : Validate carbonyl (C=O) stretches at ~1680 cm<sup>-1</sup> (quinazolinone) and ~1650 cm<sup>-1</sup> (benzamide) .
- X-ray Crystallography : Resolve stereochemistry of the [1,3]dioxoloquinazoline core (e.g., torsion angles between 85–95°) .
Advanced Research Questions
Q. What computational strategies are used to predict target binding and selectivity?
- Methodological Answer :
- Glide Docking (Schrödinger Suite) : Use the XP scoring function to model interactions with targets like GABAA receptors or kinases. The hydrophobic enclosure of the 3,4-dimethoxyphenyl group may enhance binding affinity .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| GABAA receptor | −9.8 | H-bond with Arg112, π-π stacking with Phe200 |
| EGFR kinase | −8.5 | Hydrophobic contact with Leu694, salt bridge with Lys745 |
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform IC50/EC50 assays in triplicate to rule out false positives (e.g., antimicrobial activity reported in vs. inactivity in ).
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid clearance .
- SAR Studies : Modify the furan-carbamoyl group to isolate contributions to activity (e.g., replace with thiophene or pyridine).
Q. What in vivo models are suitable for evaluating anticonvulsant or anticancer potential?
- Methodological Answer :
- Anticonvulsant : Use the maximal electroshock (MES) test in rodents; monitor seizure suppression at 30–100 mg/kg doses .
- Anticancer : Employ xenograft models (e.g., HCT-116 colon cancer) with biweekly IV dosing (10–20 mg/kg). Assess tumor volume reduction via caliper measurements and PET imaging .
Data Contradiction Analysis
- Example Contradiction : Variability in antimicrobial activity (e.g., inactive in Gram-negative strains but active in Gram-positive ).
- Resolution : Test under standardized CLSI guidelines with adjusted inoculum density (5 × 10<sup>5</sup> CFU/mL) and cation-adjusted Mueller-Hinton broth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
